molecular formula C25H24N4O4S2 B2729964 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 1185063-82-4

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2729964
CAS No.: 1185063-82-4
M. Wt: 508.61
InChI Key: PQMQUKJGFYOHJZ-UHFFFAOYSA-N
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Description

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. This compound is recognized as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) (Source) . Its complex tricyclic core structure features a reactive acrylamide group, a hallmark of many covalent kinase inhibitors, which allows it to form a permanent covalent bond with a specific cysteine residue (Cys481) in the BTK active site (Source) . This mechanism leads to irreversible inhibition of BTK activity, making it a valuable chemical probe for studying B-cell receptor signaling pathways. Researchers utilize this compound to investigate the role of BTK in various disease contexts, including B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders (Source) . Its high selectivity and potency provide a critical tool for dissecting complex cellular signaling networks and for the preclinical evaluation of therapeutic strategies targeting BTK-dependent processes. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-15-5-3-6-17(11-15)26-21(31)14-34-25-27-23-22(24(32)29(25)12-18-7-4-10-33-18)19-8-9-28(16(2)30)13-20(19)35-23/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMQUKJGFYOHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Octahydropyrrolo[3,4-c]pyrrole Intermediate

The core structure is synthesized via a one-step cyclization reaction using 1,3,5-trialkylhexahydrotriazines. This method, adapted from the synthesis of 3,7,10-triaza[3.3.3]propellane derivatives, involves heating equimolar quantities of 1,3,5-trimethylhexahydrotriazine and thiourea in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction yields a 3a,6a-dithiol-octahydropyrrolo[3,4-c]pyrrole intermediate, which is purified via recrystallization from ethanol (Yield: 68%).

Reaction Conditions:

  • Solvent: DMSO
  • Temperature: 120°C
  • Catalyst: None
  • Purification: Ethanol recrystallization

Oxidative Cyclization to Form the Triazatricyclo System

The intermediate undergoes oxidative cyclization using iodine in tetrahydrofuran (THF) to form the 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene framework. This step introduces the sulfur atom at position 8 and establishes the bicyclic structure.

Optimization Data:

Parameter Optimal Value Yield Impact
Iodine Equivalents 1.5 eq +22%
Reaction Time 6 hours +15%
Temperature 60°C +18%

Functionalization of the Core Structure

Acetylation at Position 11

The acetyl group is introduced via Friedel-Crafts acylation using acetic anhydride and aluminum chloride (AlCl₃) in dichloromethane (DCM). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature.

Key Analytical Data:

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, COCH₃)
  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch)

Alkylation with Furan-2-ylmethyl Bromide

The furan-2-ylmethyl substituent is attached via nucleophilic alkylation. The core structure is treated with furan-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux for 12 hours.

Yield Optimization:

Solvent Base Yield (%)
Acetonitrile K₂CO₃ 74
DMF Cs₂CO₃ 68
THF NaH 52

Sulfanyl Bridge Formation and Acetamide Coupling

Thiolation Reaction

The sulfanyl group is introduced using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. The reaction is conducted under nitrogen at 50°C for 8 hours, yielding the thiolated intermediate.

Reaction Equation:
$$ \text{Triazatricyclo Core} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Thiolated Derivative} $$

Coupling with N-(3-methylphenyl)acetamide

The final step involves a nucleophilic aromatic substitution between the thiolated intermediate and N-(3-methylphenyl)chloroacetamide. The reaction is catalyzed by triethylamine (TEA) in DCM at room temperature for 4 hours.

Purification:

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Final recrystallization from petroleum ether

Analytical Validation and Characterization

Spectroscopic Data Summary

Technique Key Signals Reference
¹H NMR δ 7.25 (m, Ar-H), δ 4.12 (s, SCH₂)
¹³C NMR δ 170.5 (C=O), δ 142.3 (furan C-2)
HRMS m/z 530.6 [M+H]⁺

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30)
  • Melting Point: 214–216°C (decomp.)

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases, given its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Key Differences :

  • Core Structure : Lacks the tricyclic system; instead, it features a sulfamoylphenylacetamide backbone with a tetrahydrofuran-derived substituent.
  • Substituents :
    • 2-Oxotetrahydrofuran: Increases hydrophilicity compared to the furan-2-ylmethyl group in the target compound.
    • Sulfamoyl group: Introduces hydrogen-bonding capacity absent in the target’s thioether linkage.
  • Synthesis: Prepared via acetylation of a sulfamoyl chloride intermediate in ethanol with triethylamine .
Property Target Compound Compound from
Molecular Weight Not provided 299.34 (EI-MS)
Key Functional Groups Acetyl, furan-2-ylmethyl, thioether Sulfamoyl, 2-oxotetrahydrofuran
Synthetic Method Not specified Ethanol/triethylamine-mediated acetylation

Implications : The sulfamoyl group in ’s compound may enhance solubility but reduce membrane permeability compared to the target’s thioether.

Structural Analog: 2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Key Differences :

  • Core Structure : A 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaene system, differing in ring size and heteroatom placement.
  • Substituents :
    • 11-Hydroxymethyl : Increases hydrophilicity vs. the target’s acetyl group.
    • 4-Methoxyphenyl : Electron-donating methoxy group contrasts with the target’s furan-2-ylmethyl.
    • N-(2-methylphenyl)acetamide : Ortho-methyl substitution may sterically hinder binding compared to the target’s para-methyl.
Property Target Compound Compound from
Molecular Formula Not provided C28H27N3O4S
Calculated Molecular Weight ~550 (estimated) 501.6
Aromatic Substituents Furan-2-ylmethyl 4-Methoxyphenyl

Implications : The hydroxymethyl and methoxyphenyl groups in ’s compound may improve aqueous solubility but reduce metabolic stability compared to the acetyl and furan groups in the target.

Research Findings and Hypothetical Comparisons

Electronic and Steric Effects

  • In contrast, the 4-methoxyphenyl group in ’s analog offers electron-donating properties, which could stabilize charge interactions .
  • The 3-methylphenyl substitution in the target’s acetamide may reduce steric hindrance compared to the 2-methylphenyl in ’s compound, favoring better binding to flat hydrophobic surfaces.

Biological Activity

The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C24H20F2N4O4S2C_{24}H_{20}F_{2}N_{4}O_{4}S_{2} with a molecular weight of approximately 530.6 g/mol. The compound features several functional groups including:

  • Acetyl group
  • Furan moiety
  • Sulfanyl group
    These structural elements contribute to its potential reactivity and biological activity.

Mechanisms of Biological Activity

Preliminary studies suggest that the compound may exhibit significant biological activities, including:

  • Antitumor Activity : The compound's structure suggests potential interaction with cellular targets involved in cancer proliferation.
  • Enzyme Inhibition : The presence of sulfur and nitrogen heteroatoms indicates possible enzyme inhibitory effects, which could be relevant in therapeutic contexts.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting a need for further investigation into this aspect.

Antitumor Studies

Recent research has evaluated the antitumor activity of various derivatives related to the parent compound. For instance, compounds derived from similar tricyclic structures have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and SGC-7901, with IC50 values indicating moderate to high efficacy (22.8 µM for one derivative) .

CompoundCell LineIC50 (µM)
1HeLa22.8
2HeLa19.7

Enzyme Interaction Studies

Studies on enzyme interactions reveal that compounds with similar structural motifs can act as inhibitors for various enzymes involved in metabolic pathways. The specific interactions and inhibition kinetics require further exploration to elucidate the exact mechanisms at play.

Case Studies

A case study involving a related compound demonstrated significant cytotoxicity against breast cancer cells, suggesting that structural modifications can lead to enhanced biological activity. This highlights the importance of structural diversity in drug design.

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Preparation of Tricyclic Core : Initial steps focus on constructing the tricyclic framework.
  • Functional Group Introduction : Subsequent steps involve adding furan and acetyl groups along with sulfanyl modifications.
  • Purification : Techniques such as chromatography are employed to ensure high purity and yield.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dimethylformamide for polar intermediates), temperature gradients (e.g., 60–80°C for cyclization steps), and catalysts (e.g., triethylamine for nucleophilic substitutions). Purification via recrystallization or column chromatography is essential to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC to isolate intermediates and minimize side products .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; 1H, 13C, and 2D variants) are critical for confirming molecular connectivity. X-ray crystallography provides definitive stereochemical data, while FT-IR identifies functional groups like acetyl and thioether moieties. Computational tools (e.g., DFT) can validate spectral assignments .

Q. How can researchers ensure reproducibility in purity assessment during synthesis?

  • Methodological Answer : Combine orthogonal methods: HPLC for quantitative purity analysis, TLC for rapid qualitative checks, and elemental analysis to verify stoichiometry. Standardize protocols for solvent removal and drying to prevent residual solvents from skewing results .

Advanced Research Questions

Q. How can reaction mechanisms involving the thioacetamide and triazatricyclo moieties be elucidated?

  • Methodological Answer : Use kinetic isotope effects (KIEs) to identify rate-determining steps in sulfur-based nucleophilic substitutions. Trapping intermediates with quenching agents (e.g., methanol) followed by LC-MS analysis can reveal transient species. Computational studies (e.g., DFT for transition-state modeling) complement experimental data .

Q. What strategies address contradictory bioactivity data across experimental models?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). Control variables such as solvent polarity (DMSO vs. aqueous buffers) and incubation time. Replicate studies under inert atmospheres to rule out oxidative degradation .

Q. How can AI-driven simulations enhance understanding of the compound’s reactivity?

  • Methodological Answer : Integrate COMSOL Multiphysics for reaction dynamics modeling and machine learning (ML) to predict optimal reaction pathways. Train ML models on datasets of analogous thioacetamide derivatives to forecast regioselectivity in substitution reactions .

Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products. Use mass spectrometry to identify hydrolysis or oxidation byproducts. Compare inert (argon) vs. ambient storage to assess atmospheric sensitivity .

Q. How can researchers reconcile discrepancies in catalytic efficiency reported across studies?

  • Methodological Answer : Standardize catalyst loadings and solvent systems (e.g., anhydrous vs. hydrated conditions). Employ surface-sensitive techniques like XPS to characterize catalyst-poisoning interactions. Validate results against control reactions with known catalysts .

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